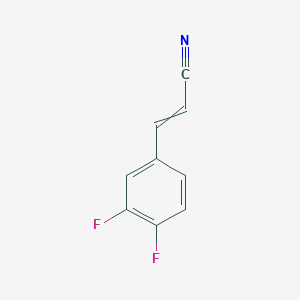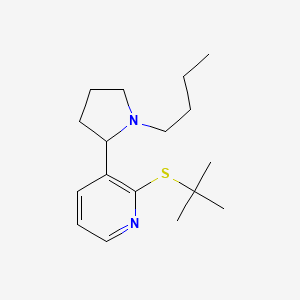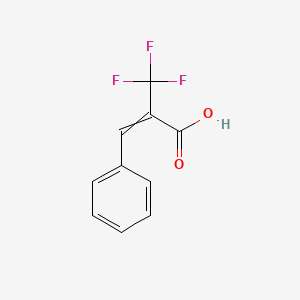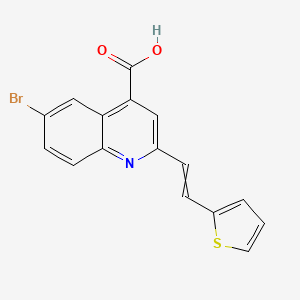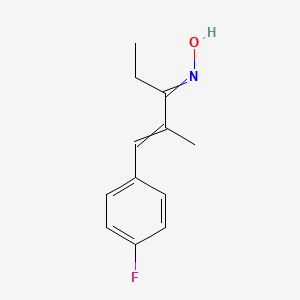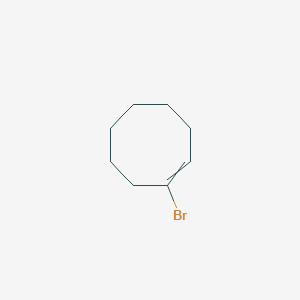
1-Bromocyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromocyclooct-1-ene is an organic compound with the molecular formula C₈H₁₃Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom attached to the first carbon of the cyclooctene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
1-Bromocyclooct-1-ene can be synthesized through several methods. One common synthetic route involves the bromination of cyclooctene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve similar bromination processes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield and efficiency.
Chemical Reactions Analysis
1-Bromocyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium azide (NaN₃).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclooctadiene. Reagents such as potassium hydroxide (KOH) in ethanol are typically used for this purpose.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions. For example, it can be reduced to cyclooctene using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with sodium azide would yield 1-azidocyclooct-1-ene, while elimination with potassium hydroxide would produce cyclooctadiene .
Scientific Research Applications
1-Bromocyclooct-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials due to its reactivity and ability to introduce functional groups.
Biological Studies: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromocyclooct-1-ene in chemical reactions primarily involves the reactivity of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.
The molecular targets and pathways involved in these reactions depend on the specific context and reagents used. For example, in biological systems, this compound may interact with enzymes or other proteins, leading to modifications in their activity or function .
Comparison with Similar Compounds
1-Bromocyclooct-1-ene can be compared with other brominated cycloalkenes and cycloalkanes:
1-Bromocyclohexene: Similar in structure but with a six-membered ring, it exhibits different reactivity due to ring strain and steric factors.
1-Bromocyclooctane: Lacks the double bond present in this compound, leading to different chemical behavior, particularly in elimination reactions.
Cyclooctene: The non-brominated parent compound, which is less reactive in substitution reactions but can undergo similar elimination and addition reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a double bond within an eight-membered ring, providing distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
InChI Key |
GORSJTUPMQQONE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


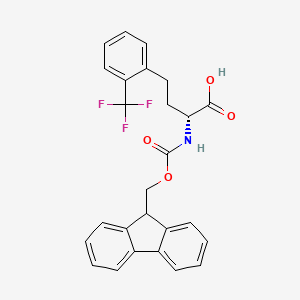

![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
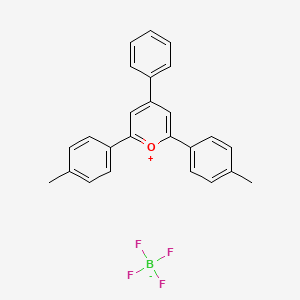
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
